ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate
Description
Ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound with a complex structure featuring multiple pharmacophoric motifs. Its core consists of a thiophene-3-carboxylate scaffold substituted with a 4-fluorophenyl group at position 4 and a sulfanyl acetamido linker at position 2. This linker bridges the thiophene ring to a thieno[2,3-d]pyrimidinone system, which is further functionalized with a furan-2-yl group at position 5 and a prop-2-en-1-yl (allyl) group at position 3. The compound’s synthesis likely involves cyclization strategies similar to those reported for analogous 4-aminothiophene derivatives, such as the use of thiocarbamoyl precursors and halogenated reagents (e.g., chloroacetone) in dioxane/triethylamine systems .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN3O5S3/c1-3-11-32-26(34)22-19(20-6-5-12-37-20)14-39-24(22)31-28(32)40-15-21(33)30-25-23(27(35)36-4-2)18(13-38-25)16-7-9-17(29)10-8-16/h3,5-10,12-14H,1,4,11,15H2,2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFGCCDGHGXQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate typically involves multi-step organic synthesis. The process may include:
Formation of the thieno[2,3-d]pyrimidin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan and fluorophenyl groups: These groups can be introduced via substitution reactions.
Formation of the thiophene-3-carboxylate: This step may involve esterification reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: Precise control of these parameters can improve reaction efficiency.
Purification techniques: Methods such as chromatography and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Examples include potassium permanganate and chromium trioxide.
Reducing agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.
Solvents: Solvents such as dichloromethane, ethanol, and water are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives containing thiophene rings have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the furan ring may also contribute to these activities due to its electron-rich nature.
Antioxidant Properties
Studies have demonstrated that thiophene derivatives can possess antioxidant properties. For example, certain derivatives have been evaluated using the ABTS assay, showing inhibition rates comparable to established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Potential
In silico studies have indicated that compounds similar to ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate may act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenase . This positions them as candidates for developing anti-inflammatory medications.
Case Studies
- Antibacterial Activity Study :
- Antioxidant Evaluation :
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Pathway modulation: It could modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Electronic and Steric Considerations
- Isoelectronicity vs. Isovalency: The target compound’s thieno[2,3-d]pyrimidinone core shares electronic similarity with pyrazolo[3,4-d]pyrimidine systems (e.g., ), but structural differences (e.g., sulfur vs. nitrogen in the fused ring) result in distinct reactivity. For instance, the sulfur atom in the thienopyrimidinone may reduce basicity compared to nitrogen-rich analogues .
- Chirality and Stereochemistry : The allyl group introduces a stereochemical element absent in simpler analogues like . This could lead to enantiomer-specific interactions, as seen in Pasteur’s studies on tartaric acid chirality .
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-(2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be characterized by its intricate structure that incorporates multiple functional groups, which are believed to contribute to its biological activity. The presence of a furan ring, thienopyrimidine moiety, and fluorophenyl group are notable features that may enhance its interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of compounds containing furan and thiophene rings exhibit significant antibacterial properties. For instance, studies have shown that related furan derivatives have effective action against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for certain derivatives . The incorporation of the furan moiety in the structure of ethyl 4-(4-fluorophenyl)-2-(2-{...}) suggests a potential for similar antibacterial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | E. coli | 64 |
| Compound 2 | S. aureus | Not specified |
| Ethyl derivative | E. coli, S. aureus | Potentially similar |
Anticancer Activity
The thienopyrimidine scaffold has been associated with anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, research on thienopyrimidine derivatives has shown moderate cytotoxicity against various cancer cell lines, suggesting that ethyl 4-(4-fluorophenyl)-2-(2-{...}) may also exhibit anticancer activity .
Enzyme Inhibition
Molecular docking studies reveal that the compound may act as an inhibitor for several enzymes involved in critical biological pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are important in inflammation and cancer progression . The presence of the fluorophenyl group may enhance binding affinity due to halogen bonding interactions.
Case Studies
- Study on Furan Derivatives : A study evaluated the antibacterial activity of various furan derivatives against common pathogens. The results indicated significant inhibition of bacterial growth, supporting the hypothesis that ethyl 4-(4-fluorophenyl)-2-(2-{...}) could possess similar properties .
- Anticancer Screening : In another investigation focusing on thienopyrimidine derivatives, compounds demonstrated varying levels of cytotoxicity against breast cancer cell lines. The study highlighted the structure-activity relationship, suggesting that modifications to the core structure could enhance anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
